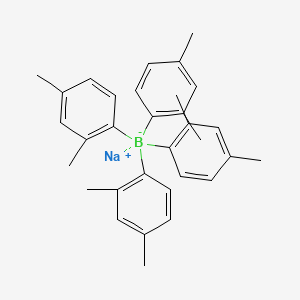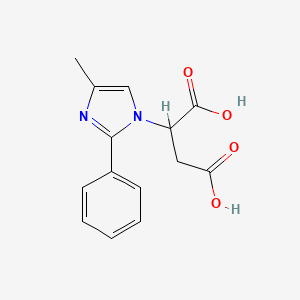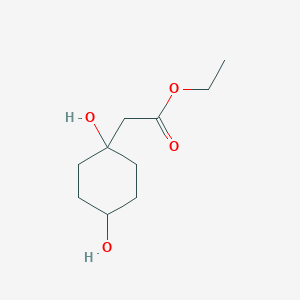![molecular formula C11H16Cl3N B12944828 2-chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine;hydrochloride](/img/structure/B12944828.png)
2-chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine;hydrochloride is a chemical compound with a complex structure that includes chlorine atoms and an ethylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine;hydrochloride typically involves multiple steps. One common method includes the reaction of 3-chlorobenzyl chloride with ethylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with 2-chloroethanamine to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and safety, adhering to stringent regulatory standards.
化学反応の分析
Types of Reactions
2-chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.
Reduction: This reaction involves the gain of electrons, which can change the oxidation state of the compound.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen atoms, while reduction may produce a compound with a lower oxidation state.
科学的研究の応用
2-chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It may be used in studies involving cellular processes and molecular interactions.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the production of other chemical compounds and materials.
作用機序
The mechanism of action of 2-chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 2-chloro-N-(3-chlorophenyl)acetamide
- 2-chloro-N-(3-cyanophenyl)acetamide
- 2-chloro-N-(3-methoxybenzyl)acetamide
Uniqueness
Compared to these similar compounds, 2-chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine;hydrochloride has unique structural features that may confer distinct chemical properties and biological activities. Its specific arrangement of chlorine atoms and ethylamine group can influence its reactivity and interactions with other molecules.
特性
分子式 |
C11H16Cl3N |
|---|---|
分子量 |
268.6 g/mol |
IUPAC名 |
2-chloro-N-[(3-chlorophenyl)methyl]-N-ethylethanamine;hydrochloride |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-2-14(7-6-12)9-10-4-3-5-11(13)8-10;/h3-5,8H,2,6-7,9H2,1H3;1H |
InChIキー |
FHBBSBIIFABZMX-UHFFFAOYSA-N |
正規SMILES |
CCN(CCCl)CC1=CC(=CC=C1)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-([(2,4-Dimethoxyphenyl)methyl]amino)acetonitrile](/img/structure/B12944751.png)


![N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine](/img/structure/B12944758.png)



![3-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12944790.png)

![tert-Butyl (1R,3S)-1-amino-3-fluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12944797.png)


![7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12944803.png)
